2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide
Overview
Description
2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide is a complex organic compound that features a thiophene ring substituted with a propyl group, a carboxamide group, and a benzoylamino group that is further substituted with a methoxy and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach involves the nitration of 4-methoxybenzoic acid to introduce the nitro group, followed by the formation of the benzoylamino group through an amide coupling reaction. The thiophene ring is then synthesized separately and functionalized with a propyl group. Finally, the two fragments are coupled under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include hydroxide ions and alkoxide ions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro and methoxy groups may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid
- 5-benzyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide
Uniqueness
2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide is unique due to the specific combination of functional groups and the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-3-4-10-8-11(14(17)20)16(25-10)18-15(21)9-5-6-13(24-2)12(7-9)19(22)23/h5-8H,3-4H2,1-2H3,(H2,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZFPXQYUZWMQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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